
(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one, hereafter referred to as 2F-MMP, is a small organic molecule with a wide range of applications in the fields of pharmaceuticals, biochemistry, and materials science. It is a fluorinated derivative of the aromatic compound methylphenylprop-2-en-1-one (MMP), and has been studied for its potential use as a building block for the synthesis of complex molecules, as a drug target for therapeutic applications, and as a photochemical.
Wissenschaftliche Forschungsanwendungen
2F-(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one has been studied for its potential use as a building block for the synthesis of complex molecules. It has been used to synthesize a variety of derivatives, including 2-methyl-3-(2-fluorophenyl)prop-2-en-1-one and 3-(2-fluorophenyl)prop-2-en-1-one. It has also been studied for its potential use as a drug target for therapeutic applications, as it has been found to bind to certain proteins in the body and modulate their activity. Additionally, it has been studied for its potential use as a photochemical, as its fluorescence properties have been found to be useful for imaging applications.
Wirkmechanismus
2F-(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one has been found to bind to certain proteins in the body, such as the protein kinase C-alpha (PKC-alpha). When bound to PKC-alpha, it modulates the activity of the protein, which can lead to changes in the cell's physiology. Additionally, it has been found to interact with other proteins, such as the estrogen receptor, which can lead to changes in the cell's metabolism.
Biochemical and Physiological Effects
2F-(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of certain proteins, such as the protein kinase C-alpha (PKC-alpha), which can lead to changes in the cell's physiology. Additionally, it has been found to interact with other proteins, such as the estrogen receptor, which can lead to changes in the cell's metabolism. It has also been found to have antioxidant and anti-inflammatory effects, which could be beneficial for the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2F-(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one has several advantages for lab experiments. It is relatively easy to synthesize, and its fluorescence properties make it useful for imaging applications. Additionally, it has been found to bind to certain proteins in the body, which makes it a useful tool for studying the function of these proteins. One limitation of 2F-(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one is that its fluorescence properties can be affected by pH, temperature, and other environmental factors, which can make it difficult to use for imaging applications in some cases.
Zukünftige Richtungen
There are a variety of potential future directions for research on 2F-(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one. One potential direction is to continue to explore its potential use as a drug target for therapeutic applications. Additionally, further research could be done on its mechanism of action and its biochemical and physiological effects. Additionally, research could be done to explore its potential use as a photochemical and its potential applications in imaging technologies. Finally, research could be done to explore its potential use as a building block for the synthesis of complex molecules, as well as its potential applications in materials science.
Synthesemethoden
2F-(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one can be synthesized using the following procedure. First, 2-fluorophenol is reacted with methylmagnesium bromide in the presence of a base and a solvent to form a Grignard reagent. The Grignard reagent is then reacted with 1-methyl-2-phenylprop-2-en-1-one in the presence of a base and a solvent to form 2F-(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one, which is then isolated by distillation. This method has been used to synthesize a variety of derivatives of 2F-(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one, including 2-methyl-3-(2-fluorophenyl)prop-2-en-1-one and 3-(2-fluorophenyl)prop-2-en-1-one.
Eigenschaften
IUPAC Name |
(E)-3-(2-fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO/c1-12-6-2-4-8-14(12)16(18)11-10-13-7-3-5-9-15(13)17/h2-11H,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBYWLKEYQRQEL-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-1-(3-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346516.png)
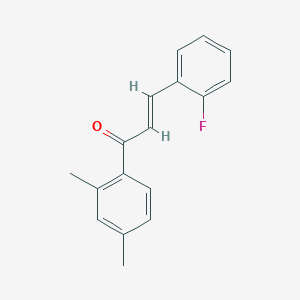
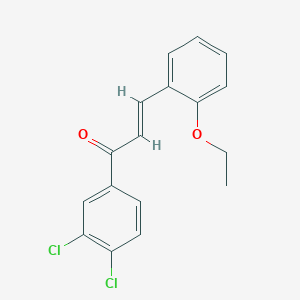
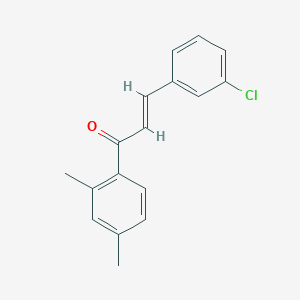
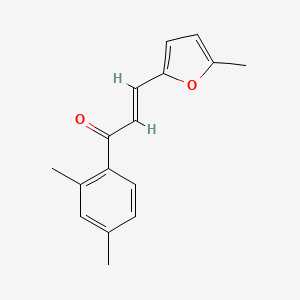
![(2E)-1-(2,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346548.png)


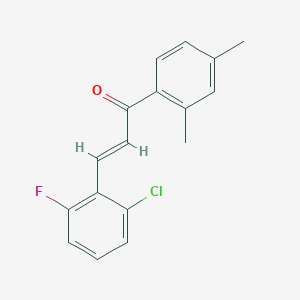

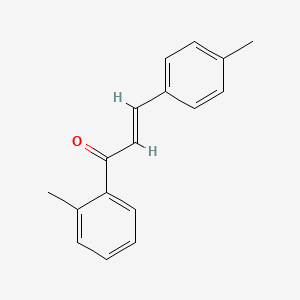
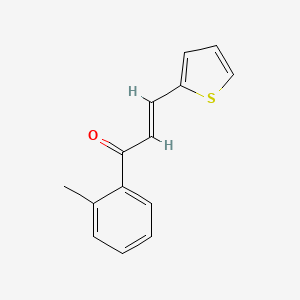
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2-methylphenyl)prop-2-en-1-one](/img/structure/B6346600.png)